1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazino[3,4-f]purine core, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Cyclization Reactions: The formation of the triazino[3,4-f]purine core is achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 2-methoxyethyl and phenyl groups is typically done through substitution reactions under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Substitution Reactions:
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can be compared with other triazine derivatives, such as:
1,2,4-Triazine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Tetrazine Derivatives: These compounds have an additional nitrogen atom in the ring, which can significantly alter their reactivity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-23-17-16(18(27)24(20(23)28)9-11-29-2)25-13-15(14-7-5-4-6-8-14)22-26(10-12-30-3)19(25)21-17/h4-8H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYOIOYJSJACMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CC(=NN(C3=N2)CCOC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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